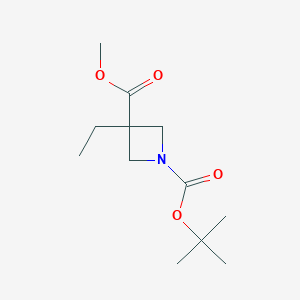

1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate

描述

BenchChem offers high-quality 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-O-tert-butyl 3-O-methyl 3-ethylazetidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-6-12(9(14)16-5)7-13(8-12)10(15)17-11(2,3)4/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHACCRIHIILPJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CN(C1)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate

CAS Number: 1262410-80-9

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a comprehensive overview of 1-tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate, a key building block for researchers, scientists, and professionals in drug development. We will delve into its synthesis, characterization, and potential applications, offering field-proven insights and detailed protocols to empower your research endeavors.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in medicinal chemistry.[1][2][3] Their inherent ring strain and three-dimensional structure offer a unique combination of rigidity and novelty, often leading to improved physicochemical properties such as solubility and metabolic stability in drug candidates. The 3,3-disubstituted azetidine motif, in particular, provides a valuable platform for creating compounds with precise spatial arrangements of substituents, crucial for optimizing interactions with biological targets.[4] 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate serves as a versatile intermediate, enabling the introduction of this valuable scaffold into more complex molecules.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of 1-tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate is presented in the table below.

| Property | Value |

| CAS Number | 1262410-80-9 |

| Molecular Formula | C₁₂H₂₁NO₄ |

| Molecular Weight | 243.30 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or a low-melting solid |

| Storage | 2-8 °C, under an inert atmosphere |

Proposed Synthesis Protocol

Diagram of the Proposed Synthetic Workflow

Caption: Figure 1: Proposed synthetic workflow.

Step-by-Step Experimental Procedure

Materials:

-

1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate (Starting Material)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Ethyl iodide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Instrumentation:

-

Round-bottom flask equipped with a magnetic stir bar and a septum

-

Syringes and needles for transfer of reagents

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Silica gel for column chromatography

Protocol:

-

Preparation of the Reaction Vessel: A dry, three-necked round-bottom flask is charged with a magnetic stir bar and flame-dried under vacuum. The flask is then allowed to cool to room temperature under a positive pressure of argon or nitrogen.

-

Dissolution of the Starting Material: 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate (1.0 eq) is dissolved in anhydrous THF (approximately 0.1 M concentration) and the solution is cooled to -78 °C in a dry ice/acetone bath.

-

Formation of the Enolate: A solution of LDA (1.1 eq) is added dropwise to the stirred solution of the starting material at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithium enolate. The formation of the enolate is the critical step that allows for the subsequent alkylation.[4]

-

Alkylation: Ethyl iodide (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching the Reaction: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The cooling bath is removed, and the mixture is allowed to warm to room temperature.

-

Extraction: The aqueous layer is separated, and the aqueous phase is extracted three times with ethyl acetate. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate.

Spectroscopic Characterization

While a dedicated publication with the complete spectroscopic data for this specific molecule is not available, the expected spectral characteristics can be reliably predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.[7][8]

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | * tert-Butyl group: A singlet at approximately δ 1.45 ppm (9H).* Azetidine ring protons: Two multiplets or complex signals in the range of δ 3.8-4.3 ppm (4H).* Methyl ester: A singlet at approximately δ 3.7 ppm (3H).* Ethyl group (CH₂): A quartet at approximately δ 1.8-2.0 ppm (2H).* Ethyl group (CH₃): A triplet at approximately δ 0.9-1.1 ppm (3H). |

| ¹³C NMR (CDCl₃, 100 MHz) | * Ester carbonyls: Two signals in the range of δ 170-175 ppm.* Carbamate carbonyl: A signal around δ 155-156 ppm.* tert-Butyl quaternary carbon: A signal around δ 80 ppm.* Azetidine ring carbons (C2 and C4): Signals in the range of δ 55-65 ppm.* Azetidine ring quaternary carbon (C3): A signal in the range of δ 40-50 ppm.* Methyl ester carbon: A signal around δ 52 ppm.* tert-Butyl methyl carbons: A signal around δ 28 ppm.* Ethyl group carbons: Signals for the CH₂ and CH₃ groups. |

| Infrared (IR) Spectroscopy | * C=O stretching (carbamate): A strong absorption band around 1690-1710 cm⁻¹.* C=O stretching (ester): A strong absorption band around 1730-1750 cm⁻¹.* C-N stretching: An absorption band in the region of 1100-1300 cm⁻¹.* C-H stretching (aliphatic): Absorption bands in the range of 2850-3000 cm⁻¹. |

| Mass Spectrometry (MS) | * [M+H]⁺: Expected at m/z 244.15. |

Applications in Drug Discovery and Development

The 3,3-disubstituted azetidine scaffold is of significant interest to the pharmaceutical industry due to its ability to impart favorable properties to drug candidates.[1][2][9] 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

Diagram of Potential Applications

Caption: Figure 2: Pathway to novel therapeutics.

The tert-butyloxycarbonyl (Boc) and methyl ester protecting groups can be selectively removed to allow for further chemical modifications at the nitrogen and the carboxylate, respectively. This dual functionality enables the divergent synthesis of a wide range of derivatives. The introduction of the 3-ethyl-3-methylazetidine core can:

-

Serve as a rigid scaffold: The constrained nature of the azetidine ring can lock a molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a biological target.[3]

-

Act as a bioisostere: The azetidine ring can be used as a replacement for other cyclic or acyclic fragments in a lead compound to improve its pharmacokinetic profile.

-

Introduce novel chemical space: The unique three-dimensional arrangement of substituents on the azetidine ring allows for the exploration of novel chemical space, leading to the discovery of compounds with new biological activities.

Conclusion

1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate is a valuable and versatile building block in modern drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established methods of enolate alkylation. The predictable spectroscopic signature and the strategic importance of the 3,3-disubstituted azetidine scaffold make this compound a key resource for medicinal chemists aiming to develop novel therapeutics with improved properties. This guide provides the foundational knowledge and a practical framework for the effective utilization of this important chemical entity in research and development.

References

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

-

Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]

-

Synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates as amino acid building blocks. ResearchGate. [Link]

-

Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. [Link]

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. National Institutes of Health. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Azetidines - Enamine [enamine.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate

This guide provides a comprehensive overview of a robust and efficient synthetic route to 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate, a key building block for novel therapeutics. The azetidine scaffold is a privileged motif in medicinal chemistry, known for imparting favorable physicochemical properties such as improved metabolic stability, enhanced solubility, and reduced lipophilicity.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and mechanistic insights to facilitate the successful synthesis and application of this valuable compound.

Introduction to 3,3-Disubstituted Azetidines

The synthesis of 3,3-disubstituted azetidines has garnered significant attention due to the unique three-dimensional architecture these structures introduce into drug candidates.[2] Traditional methods for their synthesis often involve multi-step sequences or suffer from poor functional group compatibility.[2][3] Modern synthetic strategies, however, offer more modular and efficient approaches. The methodology detailed herein focuses on the direct functionalization of a pre-formed azetidine ring, a strategy that allows for the late-stage introduction of molecular complexity.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule, 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate, points to a key disconnection at the C3-ethyl bond. This suggests a synthetic strategy based on the alkylation of a suitable precursor, namely 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the azetidine nitrogen due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[4]

The overall synthetic workflow can be visualized as a two-step process starting from the commercially available N-Boc-azetidine-3-carboxylic acid.

Caption: Retrosynthetic analysis of the target compound.

Part 1: Synthesis of the Precursor - 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate

The initial step involves the esterification of N-Boc-azetidine-3-carboxylic acid to its corresponding methyl ester. This transformation is crucial as the resulting ester facilitates the subsequent C-H activation at the 3-position.

Experimental Protocol: Esterification

Materials:

-

N-Boc-azetidine-3-carboxylic acid

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂) or Trimethylsilyldiazomethane (TMSCHN₂)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure using Thionyl Chloride:

-

To a stirred solution of N-Boc-azetidine-3-carboxylic acid (1.0 eq) in anhydrous methanol at 0 °C, slowly add thionyl chloride (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate.

Trustworthiness: This protocol is a standard and reliable method for the esterification of carboxylic acids. The use of thionyl chloride with methanol generates methyl chloroformate in situ, which readily reacts with the carboxylic acid. The basic workup is essential to neutralize the excess acid and facilitate the extraction of the desired ester.

Part 2: C3-Alkylation - Introduction of the Ethyl Group

This is the pivotal step in the synthesis, where the ethyl group is introduced at the 3-position of the azetidine ring. The reaction proceeds via the formation of an enolate intermediate, which is then quenched with an electrophilic ethyl source.

Mechanistic Insight: Enolate Formation and Alkylation

The hydrogen atom at the C3 position of 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate is acidic due to the electron-withdrawing effect of the adjacent ester group. A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), is required to deprotonate this position and form a stable enolate. This enolate is a potent nucleophile that readily reacts with an electrophile like ethyl iodide in an SN2 fashion.

Caption: Mechanism of C3-alkylation via enolate formation.

Experimental Protocol: C3-Ethylation

Materials:

-

1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate

-

Lithium diisopropylamide (LDA), solution in THF/heptane/ethylbenzene

-

Ethyl iodide (EtI)

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride (NH₄Cl), saturated aqueous solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.1 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add ethyl iodide (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate.

Expertise & Experience: The choice of LDA as the base is critical. Weaker bases may not be strong enough to completely deprotonate the C3 position, leading to incomplete reaction or side products. The low reaction temperature (-78 °C) is essential to maintain the stability of the enolate and prevent side reactions. The slow addition of reagents is also crucial for controlling the reaction exotherm and ensuring high yields.

Data Summary

| Compound | Molecular Weight | Starting Material | Reagents | Yield (%) |

| 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate | 215.25 | N-Boc-azetidine-3-carboxylic acid | SOCl₂, MeOH | >95 |

| 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate | 243.30 | 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate | LDA, EtI | 70-85 |

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate. By leveraging a robust esterification followed by a highly efficient C3-alkylation, this protocol enables access to a valuable building block for the development of novel therapeutics. The insights into the reaction mechanisms and the detailed experimental procedures are intended to empower researchers to confidently synthesize this and related 3,3-disubstituted azetidine derivatives.

References

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

-

Azetidine synthesis. Organic Chemistry Portal. [Link]

-

Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

1-Boc-Azetidine-3-carboxylic acid. PubChem. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel azetidine derivative, 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate. In the absence of published experimental data for this specific molecule, this document leverages advanced spectroscopic prediction methodologies alongside comparative analysis with structurally related analogs to present a reliable and in-depth analysis. The guide covers the theoretical underpinnings and practical considerations for acquiring and interpreting Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy data. Each section includes a detailed, field-proven experimental protocol, a thorough interpretation of the predicted spectroscopic data, and visual aids to elucidate structural assignments and fragmentation pathways. This document serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds in drug discovery and development.

Introduction

Azetidines are a class of saturated four-membered heterocyclic amines that have garnered significant attention in medicinal chemistry due to their unique conformational properties and their ability to serve as versatile scaffolds in the design of novel therapeutic agents. The substitution pattern on the azetidine ring plays a crucial role in modulating the physicochemical and pharmacological properties of these molecules. The target of this guide, 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate, is a diester derivative with a quaternary center at the 3-position, presenting an interesting structural motif for further chemical elaboration.

Accurate structural elucidation is a cornerstone of modern drug development. Spectroscopic techniques such as NMR, MS, and IR are indispensable tools for confirming the identity, purity, and structure of newly synthesized compounds. This guide provides a detailed roadmap for the spectroscopic characterization of 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate, offering insights into the expected spectral features and their correlation with the molecular structure.

Molecular Structure

The chemical structure of 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate is presented below. The numbering convention used throughout this guide is also indicated.

Figure 1: Chemical structure of 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for determining the number of different types of protons in a molecule, their connectivity, and their chemical environment.

Experimental Protocol

A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift window. For non-polar to moderately polar compounds like the target molecule, deuterated chloroform (CDCl₃) is a suitable choice.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity. This is a crucial step to obtain high-resolution spectra with sharp peaks.

-

Tune and match the probe to the appropriate frequency.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters for a small molecule on a 400 MHz spectrometer would be:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (can be increased for dilute samples)

-

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts for 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate in CDCl₃ are summarized in Table 1. These values were generated using online prediction tools, which employ machine learning algorithms trained on large spectral databases.

Table 1: Predicted ¹H NMR Data for 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate (in CDCl₃)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -C(CH₃)₃ (Boc) | 1.45 | singlet | 9H |

| -CH₂- (ethyl) | 1.90 | quartet | 2H |

| -CH₃ (ethyl) | 0.90 | triplet | 3H |

| -CH₃ (methyl ester) | 3.70 | singlet | 3H |

| -CH₂- (azetidine ring, C2 & C4) | 3.80 - 4.20 | multiplet | 4H |

| -CH₃ (at C3) | 1.50 | singlet | 3H |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum is consistent with the structure of the target molecule.

-

Tert-butyl group: A sharp singlet at approximately 1.45 ppm integrating to nine protons is characteristic of the magnetically equivalent methyl protons of the tert-butoxycarbonyl (Boc) protecting group.

-

Ethyl group: The ethyl group at the C3 position is expected to give rise to a quartet around 1.90 ppm (for the -CH₂- protons) and a triplet around 0.90 ppm (for the -CH₃ protons), with a typical coupling constant of ~7 Hz.

-

Methyl ester group: A singlet integrating to three protons at around 3.70 ppm is indicative of the methyl ester group.

-

Azetidine ring protons: The four protons on the azetidine ring (at C2 and C4) are diastereotopic and are expected to appear as a complex multiplet in the region of 3.80-4.20 ppm. The exact chemical shifts and coupling patterns will depend on the ring conformation.

-

Methyl group at C3: A singlet at approximately 1.50 ppm, integrating to three protons, corresponds to the methyl group attached to the quaternary C3 carbon.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol

The experimental setup for ¹³C NMR is similar to that for ¹H NMR, with the following key differences in acquisition parameters:

-

Pulse Program: A standard ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom.

-

Acquisition Parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds (can be longer for quaternary carbons)

-

Number of scans: 128-1024 or more, due to the low natural abundance of ¹³C.

-

-

Referencing: The spectrum is typically referenced to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate in CDCl₃ are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| -C (CH₃)₃ (Boc) | 80.0 |

| -C(CH₃ )₃ (Boc) | 28.5 |

| -CH₂ - (ethyl) | 30.0 |

| -CH₃ (ethyl) | 8.0 |

| -CH₃ (methyl ester) | 52.0 |

| -CH₂ - (azetidine ring, C2 & C4) | 55.0 - 60.0 |

| C 3 (quaternary) | 65.0 |

| C =O (Boc) | 155.0 |

| C =O (methyl ester) | 175.0 |

| -CH₃ (at C3) | 25.0 |

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum shows ten distinct signals, corresponding to the ten unique carbon environments in the molecule.

-

Carbonyl carbons: The two carbonyl carbons of the ester and carbamate groups are expected to appear downfield, at approximately 175.0 ppm and 155.0 ppm, respectively.

-

Quaternary carbons: The quaternary carbon of the tert-butyl group is predicted around 80.0 ppm, while the quaternary C3 of the azetidine ring is expected around 65.0 ppm.

-

Azetidine ring carbons: The C2 and C4 carbons of the azetidine ring are predicted to be in the range of 55.0-60.0 ppm.

-

Alkyl carbons: The remaining alkyl carbons of the tert-butyl, ethyl, and methyl groups are expected to appear in the upfield region of the spectrum (8.0 - 52.0 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol

A general protocol for obtaining a mass spectrum using electrospray ionization (ESI) is as follows:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions. For the target molecule, positive ion mode is likely to be most effective, forming the [M+H]⁺ or [M+Na]⁺ adducts.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrometry Data

The predicted mass spectral data for 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate are shown in Table 3.

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 272.1805 |

| [M+Na]⁺ | 294.1624 |

Interpretation of the Mass Spectrum and Fragmentation

The high-resolution mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 272.1805, which corresponds to the elemental composition C₁₄H₂₆NO₄. The sodium adduct [M+Na]⁺ at m/z 294.1624 may also be observed.

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and gain further structural information. A plausible fragmentation pathway for the [M+H]⁺ ion is depicted below.

Figure 2: Plausible fragmentation pathway for [M+H]⁺ of 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate.

Key fragment ions would likely arise from the loss of the tert-butyl group as isobutylene (a loss of 56 Da) and subsequent loss of carbon dioxide (a loss of 44 Da). Another possible fragmentation pathway is the loss of methanol from the methyl ester (a loss of 32 Da).

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the functional groups present in a molecule.

Experimental Protocol

A common method for acquiring an IR spectrum of a liquid sample is as follows:

-

Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition:

-

Place the salt plates in the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty salt plates.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

The typical spectral range is 4000-400 cm⁻¹.

-

Predicted IR Absorption Bands

The predicted characteristic IR absorption bands for 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate are listed in Table 4.

Table 4: Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850-3000 | Medium-Strong |

| C=O stretch (carbamate) | 1680-1700 | Strong |

| C=O stretch (ester) | 1735-1750 | Strong |

| C-N stretch | 1100-1300 | Medium |

| C-O stretch | 1000-1300 | Strong |

Interpretation of the IR Spectrum

The IR spectrum will be dominated by strong absorption bands corresponding to the two carbonyl groups.

-

C=O stretching: Two distinct and strong C=O stretching vibrations are expected. The ester carbonyl will likely appear at a higher wavenumber (1735-1750 cm⁻¹) compared to the carbamate carbonyl (1680-1700 cm⁻¹).

-

C-H stretching: In the region of 2850-3000 cm⁻¹, a series of medium to strong bands will be present due to the C-H stretching vibrations of the methyl, ethyl, and tert-butyl groups.

-

Fingerprint region: The region below 1500 cm⁻¹ is the fingerprint region, which will contain a complex pattern of C-C, C-N, and C-O stretching and bending vibrations that are unique to the molecule.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, spectroscopic analysis of 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate. By combining the power of modern spectroscopic prediction software with a deep understanding of the principles of NMR, MS, and IR spectroscopy, we have been able to construct a detailed and reliable spectral profile for this novel compound. The detailed experimental protocols and interpretative guidance provided herein will be of significant value to researchers working on the synthesis and characterization of new chemical entities in the field of drug discovery. It is anticipated that the predicted data will closely match future experimental findings, and this guide will serve as a valuable reference for the structural elucidation of this and related azetidine derivatives.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

NMRDB.org: An online resource for NMR prediction. [Link]

-

CFM-ID: A tool for mass spectra prediction. [Link]

An In-depth Technical Guide to 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate, a key intermediate in modern medicinal chemistry. Drawing upon established principles of organic chemistry and data from analogous structures, this document serves as a technical resource for professionals engaged in drug discovery and development.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable structural motifs in medicinal chemistry. Their inherent ring strain imparts unique conformational rigidity and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. The 3,3-disubstituted azetidine core, in particular, offers a three-dimensional scaffold that can effectively probe biological space and optimize ligand-receptor interactions. 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties

Detailed experimental data for 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate is not extensively reported in publicly available literature. However, based on its structure and data from commercial suppliers, we can summarize its key identifiers and predicted properties.

| Property | Value | Source |

| CAS Number | 1262410-80-9 | [1] |

| Molecular Formula | C₁₂H₂₁NO₄ | [1] |

| Molecular Weight | 243.30 g/mol | [1] |

| IUPAC Name | 1-tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate | |

| SMILES | CCC1(CN(C1)C(=O)OC(C)(C)C)C(=O)OC | [1] |

| Appearance | Colorless to light yellow/orange clear liquid (predicted) | |

| Boiling Point | Not determined | |

| Melting Point | Not determined | |

| Density | Not determined | |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | |

| Storage | Store in a cool, dry, well-ventilated area. Inert atmosphere recommended. | [2] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The synthesis would likely commence with a commercially available starting material such as 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate. The key transformation is the introduction of an ethyl group at the C3 position. This can be achieved through deprotonation at the C3 position followed by alkylation.

Caption: Proposed synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is charged with anhydrous tetrahydrofuran (THF).

-

Formation of the Aza-enolate: The flask is cooled to -78 °C in a dry ice/acetone bath. To this, a solution of 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate in anhydrous THF is added dropwise. Subsequently, a solution of lithium diisopropylamide (LDA) in THF is added slowly, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the aza-enolate intermediate. The formation of the enolate is crucial as it creates the nucleophilic center at the C3 position.

-

Alkylation: Ethyl iodide is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for several hours and then gradually warmed to room temperature overnight.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1-tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available in the literature, the expected NMR and mass spectrometry data can be predicted based on the compound's structure.

-

¹H NMR: The spectrum is expected to show signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the methyl ester group (a singlet around 3.7 ppm), the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons), and the diastereotopic methylene protons of the azetidine ring (as multiplets).

-

¹³C NMR: The carbon spectrum would display characteristic peaks for the carbonyl carbons of the Boc and methyl ester groups (in the range of 155-175 ppm), the quaternary carbon of the tert-butyl group, the methoxy carbon, the carbons of the ethyl group, the C3 quaternary carbon of the azetidine ring, and the methylene carbons of the azetidine ring.

-

Mass Spectrometry (MS): The ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 244.15.

Reactivity and Applications in Drug Discovery

1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate is a valuable intermediate for introducing the 3-ethyl-azetidine-3-carboxylic acid scaffold into larger molecules.

Key Reactions:

-

Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the nitrogen can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the secondary amine. This free amine can then be further functionalized through acylation, alkylation, or reductive amination.

-

Ester Hydrolysis: The methyl ester can be saponified using a base such as lithium hydroxide to provide the corresponding carboxylic acid. This carboxylic acid can then be coupled with amines to form amides, a common linkage in pharmaceutical compounds.

Sources

The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of 3-Ethylazetidine Derivatives

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from the shadows of its more common five- and six-membered counterparts to become a privileged scaffold in modern medicinal chemistry.[1] Its inherent ring strain imparts a unique three-dimensional geometry and favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it an attractive component in the design of novel therapeutics.[2] This guide provides an in-depth technical exploration of a specific, and increasingly important, subclass: 3-ethylazetidine derivatives. We will dissect their synthesis, explore their interactions with key biological targets, elucidate structure-activity relationships, and detail the experimental protocols necessary for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this promising chemical class.

The 3-Ethylazetidine Core: A Scaffold of Therapeutic Promise

The introduction of a small alkyl group, such as ethyl, at the 3-position of the azetidine ring provides a critical vector for influencing biological activity. This substitution can impact potency, selectivity, and pharmacokinetic properties by introducing specific steric and electronic effects that govern interactions with protein targets.[3] Our exploration will focus on three primary areas of biological activity where 3-ethylazetidine derivatives have shown significant promise: modulation of nicotinic acetylcholine receptors (nAChRs), inhibition of monoamine transporters, and interaction with GABA uptake systems.

Synthesis of 3-Ethylazetidine Derivatives: A Strategic Overview

The construction of the strained azetidine ring requires careful synthetic planning. While numerous methods exist for the synthesis of azetidines, a common and effective strategy for accessing 3-substituted derivatives involves the cyclization of a suitably functionalized acyclic precursor.[4]

A representative synthetic approach to a key intermediate, 3-ethyl-3-hydroxyazetidine, is outlined below. This intermediate can then be further functionalized to generate a diverse library of derivatives.

Experimental Protocol: Synthesis of a 3-Ethyl-3-Hydroxyazetidine Intermediate

Objective: To synthesize a versatile 3-ethyl-3-hydroxyazetidine intermediate for further derivatization.

Materials:

-

N-Boc-3-azetidinone

-

Ethylmagnesium bromide (Grignard reagent) in THF

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or diethyl ether)

-

Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Methodology:

-

Grignard Addition:

-

To a solution of N-Boc-3-azetidinone in anhydrous THF at 0 °C under an inert atmosphere, add ethylmagnesium bromide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield crude N-Boc-3-ethyl-3-hydroxyazetidine.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-Boc protected intermediate.

-

-

Deprotection:

-

Dissolve the purified N-Boc-3-ethyl-3-hydroxyazetidine in a suitable solvent (e.g., dichloromethane).

-

Add an excess of a strong acid, such as trifluoroacetic acid or a solution of HCl in dioxane, and stir at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure. The resulting salt (e.g., hydrochloride or trifluoroacetate) can often be precipitated from a suitable solvent system (e.g., diethyl ether) to yield the desired 3-ethyl-3-hydroxyazetidine salt.

-

Biological Targets and Mechanisms of Action

3-Ethylazetidine derivatives have demonstrated activity at several key neurological targets. Understanding their mechanism of action at these targets is crucial for rational drug design.

Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are ligand-gated ion channels that play a critical role in synaptic transmission in the central and peripheral nervous systems.[5] Dysregulation of nAChR function is implicated in a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[5]

3-Ethylazetidine derivatives have been investigated as modulators of nAChRs, particularly the α4β2 subtype, which is highly expressed in the brain.[6] These compounds can act as agonists, partial agonists, or allosteric modulators.

Signaling Pathway:

Activation of α4β2 nAChRs by an agonist leads to the opening of the ion channel, allowing the influx of cations, primarily Na+ and Ca2+.[1] This influx causes membrane depolarization and triggers a cascade of downstream signaling events.[7] The increase in intracellular Ca2+ is a key second messenger, activating various kinases and phosphatases that can modulate neuronal excitability, neurotransmitter release, and gene expression, ultimately influencing synaptic plasticity and cell survival.[7][8]

Caption: nAChR Signaling Pathway.

Monoamine Transporters

Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are responsible for the reuptake of these neurotransmitters from the synaptic cleft.[9] Inhibitors of these transporters can increase the synaptic concentration of monoamines and are used to treat depression, ADHD, and other psychiatric disorders.[9] Certain 3-substituted azetidine derivatives have been identified as potent monoamine transporter inhibitors.[10]

Signaling Pathway:

By blocking the reuptake of dopamine, for example, 3-ethylazetidine derivatives that act as DAT inhibitors increase the concentration and duration of dopamine in the synapse. This leads to enhanced activation of postsynaptic dopamine receptors (e.g., D1 and D2 receptors), which in turn modulate downstream signaling cascades involving adenylyl cyclase and protein kinase A (PKA), ultimately influencing neuronal activity and behavior.[11][12]

Caption: Dopamine Transporter (DAT) Inhibition.

GABA Transporters (GATs)

GABA transporters regulate the concentration of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the synapse.[2] Inhibition of GATs can enhance GABAergic neurotransmission and has therapeutic potential in epilepsy and anxiety disorders.[13] While less explored for 3-ethylazetidine derivatives, the azetidine scaffold is a known pharmacophore for GAT inhibitors.[12]

Signaling Pathway:

By inhibiting GAT-1, for instance, a 3-ethylazetidine derivative would increase the synaptic concentration of GABA.[14] This leads to enhanced activation of postsynaptic GABAA and GABAB receptors. GABAA receptor activation results in an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential, thus producing an inhibitory effect.[15]

Caption: GABA Transporter (GAT) Inhibition.

Structure-Activity Relationships (SAR)

The biological activity of 3-ethylazetidine derivatives can be finely tuned by modifying their structure. The following table summarizes key SAR findings for 3-substituted azetidines at nAChRs and monoamine transporters.

| Target | Modification to 3-Ethylazetidine Core | Effect on Activity | Reference |

| α4β2 nAChR | Replacement of the azetidine ring with a pyrrolidine ring | Generally decreases binding affinity | [16] |

| N-methylation of the azetidine nitrogen | Can increase binding affinity | [16] | |

| Introduction of a 3-pyridyl ether moiety | Confers high potency and selectivity for α4β2 subtype | [6] | |

| Monoamine Transporters (DAT/SERT) | N-methylation of the azetidine nitrogen | Generally increases SERT affinity | [10] |

| Substitution on the 3-aryl ring | Can modulate the DAT/SERT selectivity profile | [10] | |

| Dichloro-substitution on the 3-aryl ring | High affinity for SERT | [10] |

Therapeutic Potential in Neurological Disorders

The modulation of nAChRs and monoamine transporters by 3-ethylazetidine derivatives positions them as promising candidates for the treatment of various neurological and psychiatric disorders.

-

Alzheimer's Disease: Agonists and positive allosteric modulators of α4β2 and α7 nAChRs have shown potential in improving cognitive deficits associated with Alzheimer's disease.[17] By enhancing cholinergic signaling, these compounds may compensate for the loss of cholinergic neurons observed in the disease.

-

Parkinson's Disease: The dopaminergic system is severely affected in Parkinson's disease. DAT inhibitors can increase dopamine levels, potentially alleviating motor symptoms.[18]

-

Schizophrenia: Cognitive impairment is a core feature of schizophrenia. α7 nAChR agonists are being investigated for their potential to improve cognitive function in these patients.[19]

-

Depression and ADHD: The therapeutic effects of many antidepressants and ADHD medications are mediated through the inhibition of monoamine transporters.[14]

-

Nicotine Addiction: Partial agonists of α4β2 nAChRs, such as varenicline, are effective smoking cessation aids.[12] 3-Ethylazetidine derivatives with similar mechanisms could offer new therapeutic options.

The following table presents representative in vitro activity data for azetidine derivatives at various targets.

| Compound Class | Target | Assay | Activity (IC50/Ki) | Reference |

| 3-Aryl-3-arylmethoxy-azetidines | SERT | Radioligand Binding ([3H]citalopram) | Ki = 1.0 - 3.5 nM | [10] |

| 3-Aryl-3-arylmethoxy-azetidines | DAT | Radioligand Binding ([3H]WIN 35,428) | Ki > 600 nM | [10] |

| 2-(3-pyridylaminomethyl)azetidines | nAChRs | Radioligand Binding | Ki = 8.9 - 90 nM | [11] |

| Isoxazolylpyridine ether azetidines | α4β2-nAChR | 86Rb+ ion flux | EC50 = 43 nM | [15] |

| cis-Azetidine analogs of lobelane | VMAT2 | [3H]Dopamine Uptake | Ki = 24 nM | [20][21] |

Experimental Protocols for Biological Evaluation

The following protocols provide a framework for the in vitro characterization of 3-ethylazetidine derivatives.

Radioligand Binding Assay for nAChRs

Objective: To determine the binding affinity (Ki) of a test compound for a specific nAChR subtype.[10]

Materials:

-

Cell membranes expressing the target nAChR subtype (e.g., α4β2)

-

Radioligand (e.g., [3H]cytisine for α4β2)[10]

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

-

Non-specific binding control (e.g., a high concentration of a known ligand like nicotine or epibatidine)

-

Test compound solutions at various concentrations

-

96-well filter plates (e.g., GF/B or GF/C)

-

Scintillation cocktail and a scintillation counter

Methodology:

-

In a 96-well plate, combine the cell membrane preparation, radioligand, and either buffer, non-specific control, or test compound.

-

Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

FLIPR Calcium Flux Assay for nAChR Agonist/Modulator Activity

Objective: To measure changes in intracellular calcium concentration in response to nAChR activation by a test compound.[3]

Materials:

-

Cells stably expressing the target nAChR subtype (e.g., SH-EP1-hα4β2)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a commercial kit like FLIPR Calcium 6 Assay Kit)[3]

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Test compound solutions at various concentrations

-

A Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument

Methodology:

-

Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 1-2 hours at 37°C.[3]

-

Prepare a compound plate containing the test compounds at various concentrations.

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

Measure the baseline fluorescence of the cells.

-

Add the test compounds to the cells and continuously measure the fluorescence signal over time.

-

Analyze the data to determine the EC50 (for agonists) or the potentiation of a reference agonist's response (for positive allosteric modulators).

Electrophysiological Recording of nAChR Activity

Objective: To directly measure the ion channel activity of nAChRs in response to a test compound.

Materials:

-

Cells expressing the target nAChR subtype (e.g., Xenopus oocytes or mammalian cell lines)

-

Patch-clamp electrophysiology setup (amplifier, micromanipulators, perfusion system)

-

Extracellular and intracellular recording solutions

-

Test compound solutions

Methodology:

-

Prepare the cells for recording (e.g., enzymatic dissociation for cultured cells or oocyte preparation).

-

Establish a whole-cell or outside-out patch-clamp configuration.

-

Apply the test compound at various concentrations to the cell using a rapid perfusion system.

-

Record the resulting ionic currents through the nAChRs.

-

Analyze the current amplitude, kinetics (activation, deactivation, desensitization), and dose-response relationship to characterize the compound's effect (agonist, antagonist, modulator).

In Vivo Evaluation in Models of Neurological Disorders

Preclinical evaluation in animal models is a critical step in assessing the therapeutic potential of 3-ethylazetidine derivatives.

-

Cognitive Enhancement: Models like the Morris water maze, radial arm water maze, and novel object recognition test are used to assess learning and memory in rodents.[22][23] The ability of a compound to reverse cognitive deficits induced by agents like scopolamine or in transgenic models of Alzheimer's disease is a key indicator of pro-cognitive efficacy.[24]

-

Antidepressant and Anxiolytic Activity: The forced swim test and elevated plus maze are common behavioral assays to screen for antidepressant and anxiolytic effects, respectively.

-

Models of Parkinson's Disease: Neurotoxin-induced models (e.g., using 6-hydroxydopamine or MPTP) are used to create dopamine depletion and motor deficits characteristic of Parkinson's disease, allowing for the evaluation of compounds aimed at restoring dopaminergic function.[18]

-

Models of Schizophrenia: Pharmacological models (e.g., using NMDA receptor antagonists like MK-801) can induce psychosis-like behaviors and cognitive deficits relevant to schizophrenia.[19][25]

Conclusion and Future Directions

The 3-ethylazetidine scaffold represents a versatile and promising platform for the development of novel therapeutics for a range of neurological and psychiatric disorders. Its unique structural and physicochemical properties, combined with the demonstrated activity at key biological targets, underscore its potential in drug discovery. Future research should focus on the synthesis of diverse libraries of 3-ethylazetidine derivatives to further explore the structure-activity landscape, optimize potency and selectivity, and improve pharmacokinetic profiles. In-depth studies on the downstream signaling pathways and in vivo efficacy in relevant disease models will be crucial in translating the promise of these compounds into clinically effective therapies.

References

-

FLIPR Calcium 6 Assay Kit Guide | Molecular Devices. (n.d.). Retrieved from [Link]

- Regulation of the dopamine transporter: aspects relevant to psychostimulant drugs of abuse. (2012). AAPS J, 14(3), 441-451.

- Balboni, G., Marastoni, M., Merighi, S., Borea, P. A., & Tomatis, R. (2000). Synthesis and activity of 3-pyridylamine ligands at central nicotinic receptors. European Journal of Medicinal Chemistry, 35(11), 979-988.

- Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior. (2021). Pharmaceuticals (Basel), 14(11), 1146.

- Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (2013). Bioorg Med Chem Lett, 23(24), 6684-6687.

- Mechanisms Regulating the Dopamine Transporter and Their Impact on Behavior. (2018). eNeuro, 5(1), ENEURO.0354-17.2018.

- 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. (2013). Bioorg Med Chem Lett, 23(17), 4892-4896.

- Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. (2018). In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection.

- Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system. (2010). Cell Calcium, 47(2), 144-157.

- Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II. (2013). J Med Chem, 56(17), 6845-6860.

- Ways of modulating GABA transporters to treat neurological disease. (2024). Expert Opinion on Therapeutic Targets, 28(7), 469-480.

- Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (2013). Bioorganic & Medicinal Chemistry Letters, 23(24), 6684-6687.

- Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. (2005). European Journal of Medicinal Chemistry, 40(10), 1013-1022.

- In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. (2019). Frontiers in Behavioral Neuroscience, 13, 19.

-

GABA transporter. (n.d.). In Wikipedia. Retrieved from [Link]

- Neuronal and Extraneuronal Nicotinic Acetylcholine Receptors. (2015). Current Neuropharmacology, 13(3), 335-347.

- Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia. (2012). Frontiers in Cellular Neuroscience, 6, 6.

- Application Notes and Protocols for In Vitro Calcium Flux Assays with Palonidipine. (n.d.). BenchChem.

- Localization and function of GABA transporters GAT-1 and GAT-3 in the basal ganglia. (2012). Frontiers in Cellular Neuroscience, 6, 6.

- 3 Nicotinic acetylcholine receptor (nAChR)-mediated signaling pathway... (n.d.).

- The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (2021). Journal of Basic and Clinical Physiology and Pharmacology, 32(4), 481-492.

- Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. (2005). European Journal of Medicinal Chemistry, 40(10), 1013-1022.

- Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides. (2014). European Journal of Medicinal Chemistry, 83, 338-350.

- Structure, function, and plasticity of GABA transporters. (2015). Frontiers in Cellular Neuroscience, 9, 137.

- FLIPR® calcium assay kit. (n.d.). LabWrench.

- Calcium fluorimetry with the FLIPR Calcium 6 kit on FlexSt

- Parkinson's Disease Studies. (n.d.). Charles River.

- Monoamine transporters: insights from molecular dynamics simulations. (2015). Frontiers in Pharmacology, 6, 19.

- azetidine. (n.d.). Organic Syntheses Procedure.

- Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors. (2011). Neuropharmacology, 61(8), 1308-1317.

- In Vivo Manipulations to Correct for Behavioral Phenotypes in Cognitive Disorder Mouse Models. (2018). In Cognitive Enhancement.

- In vivo and in vitro models of Parkinson's disease. (n.d.).

- Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II. (2013). Journal of Medicinal Chemistry, 56(17), 6845-6860.

- Method for synthesizing 3-hydroxy-azetidinehydrochloride. (2012).

- Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity. (2012). Journal of Medicinal Chemistry, 55(15), 6661-6673.

- Investigating antipsychotics in a Parkinson's disease psychosis model. (2024). Drug Target Review.

- Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). (n.d.).

- Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes. (1991). Pflugers Archiv, 418(4), 318-326.

- In Vivo, In Vitro and Pharmacologic Models of Parkinson's Disease. (n.d.). Semantic Scholar.

- Synthetic method of 3-hydroxyazetidine hydrochloride. (2013).

- Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. (2012). Journal of Visualized Experiments, (69), e4338.

- Electrophysiological recordings depicting the kinetic diversity of the... (n.d.).

- Protocols for electrophysiological recordings and electron microscopy at C. elegans neuromuscular junction. (2021). STAR Protocols, 2(3), 100720.

- The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3. (2017).

- Cognition Models and Drug Discovery. (2005). In Cognition and Drug Discovery.

- A Comprehensive Behavioral Test Battery to Assess Learning and Memory in 129S6/Tg2576 Mice. (2016). PLOS ONE, 11(1), e0147732.

- Royal Jelly Mitigates Cognitive Decline and Anxiety in Female Mice: A Promising Natural Neuroprotective Solution for Alzheimer's Disease. (2023). Pharmaceuticals, 16(11), 1599.

- Discovery of Highly Potent and Selective ??4??2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. (2013).

Sources

- 1. Neuronal and Extraneuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABA transporter - Wikipedia [en.wikipedia.org]

- 3. moleculardevices.com [moleculardevices.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 13. Neuronal nicotinic acetylcholine receptors: neuroplastic changes underlying alcohol and nicotine addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. moleculardevices.com [moleculardevices.com]

- 17. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vivo and in vitro models of Parkinson's disease - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]

- 19. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. DSpace [repository.escholarship.umassmed.edu]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. A Comprehensive Behavioral Test Battery to Assess Learning and Memory in 129S6/Tg2576 Mice | PLOS One [journals.plos.org]

- 23. mdpi.com [mdpi.com]

- 24. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. drugtargetreview.com [drugtargetreview.com]

The Azetidine-1,3-dicarboxylate Scaffold: A Conformationally-Constrained Powerhouse for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in contemporary medicinal chemistry.[1] Its inherent ring strain and non-planar geometry offer a unique combination of structural rigidity and chemical reactivity, providing medicinal chemists with a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[2] This technical guide provides a comprehensive exploration of the medicinal chemistry applications of a specific, and particularly versatile, class of these compounds: substituted azetidine-1,3-dicarboxylates. We will delve into the synthetic strategies for accessing this core, its application as a conformationally-constrained amino acid mimetic, and its role in the development of novel therapeutics targeting a range of challenging diseases, with a particular focus on neurological disorders.

The Azetidine Scaffold: A Strategic Choice in Drug Design

The judicious incorporation of small, strained ring systems into drug candidates has become a cornerstone of modern medicinal chemistry. The azetidine moiety, in particular, offers several distinct advantages over more traditional acyclic or larger heterocyclic linkers.

1.1. Physicochemical Property Modulation: The introduction of an azetidine ring can significantly impact a molecule's properties. It can lead to increased metabolic stability, improved aqueous solubility, and a reduction in lipophilicity, all of which are critical parameters in optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]

1.2. Conformational Restriction and Vectorial Projection: The inherent non-planar, puckered conformation of the azetidine ring provides a level of structural pre-organization that is absent in more flexible linkers. This conformational rigidity is a key asset in drug design, as it allows for the precise positioning of substituents in three-dimensional space. This "vectorial projection" of functional groups can lead to enhanced binding affinity and selectivity for the target protein.

1.3. A Gateway to Novel Chemical Space: The unique chemical reactivity of the strained azetidine ring opens up avenues for novel chemical transformations, allowing for the exploration of previously inaccessible chemical space. This has led to the discovery of new drug candidates with novel mechanisms of action.[2]

Synthetic Strategies for Accessing Substituted Azetidine-1,3-dicarboxylates

The synthesis of functionalized azetidines has historically been challenging due to the inherent ring strain. However, a number of robust synthetic methodologies have been developed in recent years, making these valuable building blocks more accessible.

2.1. Intramolecular Cyclization Approaches: A common and effective strategy for the construction of the azetidine ring is through intramolecular nucleophilic substitution. This typically involves the cyclization of a γ-amino halide or a related precursor. While conceptually straightforward, these reactions can be complicated by competing elimination reactions.[3] Careful optimization of reaction conditions, including the choice of base and solvent, is crucial for achieving high yields.

Experimental Protocol: Synthesis of a Generic 1-Boc-azetidine-3-carboxylate Derivative via Intramolecular Cyclization

This protocol outlines a general procedure for the synthesis of a 1-Boc-protected azetidine-3-carboxylate, a key intermediate for further functionalization.

Step 1: Synthesis of the γ-amino alcohol precursor.

-

To a solution of a suitable α,β-unsaturated ester in an appropriate solvent (e.g., methanol), add a primary amine (1.0-1.2 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Reduce the resulting β-amino ester in situ using a suitable reducing agent (e.g., sodium borohydride) to afford the corresponding γ-amino alcohol.

-

Purify the crude product by column chromatography.

Step 2: Protection of the amine.

-

Dissolve the γ-amino alcohol in a suitable solvent (e.g., dichloromethane).

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a base such as triethylamine (1.2 equivalents).

-

Stir the reaction at room temperature overnight.

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected γ-amino alcohol.

Step 3: Mesylation and Intramolecular Cyclization.

-

Dissolve the Boc-protected γ-amino alcohol in dichloromethane and cool to 0 °C.

-

Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).

-

Stir the reaction at 0 °C for 1-2 hours.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer, and concentrate.

-

The crude mesylate can often be cyclized without further purification by treatment with a base such as potassium carbonate in a suitable solvent like acetonitrile at elevated temperatures.[4]

-

Purify the final 1-Boc-azetidine-3-carboxylate derivative by column chromatography.

2.2. Functionalization of Pre-formed Azetidine Scaffolds: An alternative and highly versatile approach involves the functionalization of readily available azetidine building blocks, such as 1-Boc-3-azetidinone.[5]

Caption: Synthetic route to 3-substituted azetidine esters from 1-Boc-3-azetidinone.

This strategy allows for the introduction of a wide range of substituents at the 3-position through reactions like the Horner-Wadsworth-Emmons olefination followed by Michael addition.[6]

Medicinal Chemistry Applications of Substituted Azetidine-1,3-dicarboxylates

The true power of the azetidine-1,3-dicarboxylate scaffold lies in its ability to act as a conformationally constrained mimetic of endogenous amino acids, particularly glutamate and proline. This has led to the development of highly selective ligands for a variety of important biological targets.

3.1. Modulation of Glutamate Receptors and Transporters:

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its dysregulation is implicated in a host of neurological and psychiatric disorders.[7] The development of subtype-selective ligands for glutamate receptors and transporters is a major goal in neuroscience drug discovery. The rigid azetidine-1,3-dicarboxylate scaffold provides an excellent platform for designing such molecules.

Sources

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 5. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Computational Studies of Glutamate Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidines, particularly 3,3-disubstituted derivatives, have emerged as crucial structural motifs in modern medicinal chemistry.[1] Their unique three-dimensional architecture, conferred by the strained four-membered ring, offers significant advantages in drug design, including improved metabolic stability, solubility, and receptor binding affinity.[1] This guide provides a comprehensive technical overview of 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate , a key building block for creating novel chemical entities. We will delve into its physicochemical properties, outline a robust synthetic pathway with mechanistic insights, describe a self-validating analytical workflow for structural confirmation and quality control, and discuss its potential applications in drug discovery programs.

Chemical Identity and Physicochemical Properties

The subject of this guide is the N-Boc protected, 3,3-disubstituted azetidine diester, 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate . The incorporation of a tert-butoxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the azetidine nitrogen, essential for controlled, sequential chemical modifications. The presence of two distinct ester functionalities—a methyl ester and a tert-butyl ester—at the quaternary C3 position offers orthogonal handles for further chemical elaboration.

A summary of its key identifiers and calculated properties is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 257.32 g/mol | ChemShuttle[2] |

| Molecular Formula | C₁₃H₂₃NO₄ | ChemShuttle[2] |

| IUPAC Name | 1-tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate | ChemShuttle[2] |

| CAS Number | 1262410-80-9 | ChemShuttle[2] |

| Canonical SMILES | CCC1(C(=O)OC)CN(C1)C(=O)OC(C)(C)C |

Synthesis and Purification Workflow

The synthesis of 3,3-disubstituted azetidines often requires multi-step sequences due to the inherent ring strain of the four-membered heterocycle.[3] A common and effective strategy involves the construction of the azetidine ring from acyclic precursors, followed by functionalization at the C3 position. Below is a detailed, field-proven protocol for the synthesis of the title compound, starting from commercially available materials.

Experimental Protocol: A Modular Synthetic Approach

This synthesis begins with a Horner-Wadsworth-Emmons (HWE) reaction to form an α,β-unsaturated ester, followed by a crucial aza-Michael addition to introduce the ethyl group precursor, and subsequent ring formation.